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Introduction

Ibezapolstat hydrochloride (formerly ACX-362E) is a first-in-class, orally administered
antibiotic agent under development by Acurx Pharmaceuticals. It represents a novel class of
DNA polymerase IIIC inhibitors, exhibiting a narrow spectrum of activity primarily targeting
Clostridioides difficile.[1][2] This targeted approach is designed to eradicate the pathogen while
minimizing disruption to the protective gut microbiota, a key factor in the high recurrence rates
associated with current standard-of-care treatments for C. difficile infection (CDI).[3][4] This
technical guide provides a comprehensive summary of the early-phase clinical trial data for
ibezapolstat, focusing on its mechanism of action, pharmacokinetics, safety, and efficacy, along
with detailed experimental protocols from the foundational studies.

Mechanism of Action

Ibezapolstat's uniqgue mechanism of action centers on the inhibition of DNA polymerase 11IC
(Pol 11IC), an enzyme essential for bacterial DNA replication in low G+C content Gram-positive
bacteria, such as C. difficile.[3][5] This enzyme is absent in human cells and many beneficial
gut bacteria, providing a high degree of selectivity.[3][5] By binding to and inhibiting Pol 1lIC,
ibezapolstat effectively halts DNA synthesis, leading to bacterial cell death.[2][6] Preclinical
studies have demonstrated that ibezapolstat has a high barrier to resistance development and
lacks cross-resistance with other antibiotic classes.[7] The inhibition constant (Ki) for
ibezapolstat against C. difficile DNA pol llIC is 0.325 uM.[2][6]
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Mechanism of Action of Ibezapolstat.

Data Presentation
Pharmacokinetics

Ibezapolstat is characterized by minimal systemic absorption and high fecal concentrations,
which is an ideal pharmacokinetic profile for treating gastrointestinal infections like CDI.[1][5]

Table 1: Pharmacokinetic Parameters of Ibezapolstat in Healthy Volunteers (Phase 1)[1][8]

. . Multiple Ascending Dose
Single Ascending Dose

Parameter (300-450 mg BID for 10
(150-900 mg)

days)
<1 pg/mL (except for 900 m
Plasma Cmax Ha ( P g <1 pg/mL
dose)
Systemic Accumulation Not observed None observed
Fecal Concentration Not reported in single dose > 4000 pg/g of stool by Day 4
Higher peak plasma
concentrations in fasted state )
Food Effect (300 mg) Not applicable
(~0.6 pg/mL) vs. fed state
(~0.2 pg/mL)

Table 2: Pharmacokinetic Parameters of Ibezapolstat in Patients with CDI (Phase 2a)[5][9]
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Parameter 450 mg BID for 10 days

Plasma Concentration Range (2-4 hours post-
233 - 578 ng/mL

dose)
Mean Fecal Concentration (Day 3) 416 (+ 494) pg/g of stool
Mean Fecal Concentration (Days 8-10) > 1000 pg/g of stool

Mean Fecal Concentration (2 days post-EOT) 535 (x 748) ug/g of stool

Mean Fecal Concentration (Day 38) 136 (+ 161) pg/g of stool (in 3 of 4 samples)

Safety and Tolerability

Across early-phase trials, ibezapolstat has demonstrated a favorable safety profile, comparable
to placebo and the standard of care, vancomycin.[1][10]

Table 3: Summary of Safety Findings

Trial Phase Key Safety and Tolerability Observations

- Well-tolerated with a safety signal similar to
Phase 1 (Healthy Volunteers) placebo.[8]- No serious adverse events

reported.[1]

_ - Well-tolerated.[5]- 7 mild-to-moderate adverse
Phase 2a (CDI Patients)
events reported.[9]

- Safety profile similar to vancomycin.[10]- No
Phase 2b (CDI Patients) drug-related serious adverse events, treatment

discontinuations, or deaths.[3][10]

Efficacy

Ibezapolstat has shown high rates of clinical cure and sustained clinical cure in patients with
CDI.

Table 4: Efficacy Outcomes
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Sustained

Clinical Cure

Clinical Cure

Trial Phase Population N Rate (End of
Rate (28-day
Treatment)
follow-up)
Phase 2a CDI Patients 10 100%[9][11] 100%[9][11]
, 94% (15/16)[3]
Phase 2b CDI Patients 16 Not reported

[10]
, 96% (25/26)[4]
Phase 2 (Pooled) CDI Patients 26 [12] Not reported
Phase 2b . 100% (14/14)[10]
Vancomycin 14 Not reported
(Comparator) [12]

Microbiome and Bile Acid Profile

A key differentiator for ibezapolstat is its effect on the gut microbiome and bile acid metabolism.

Unlike broad-spectrum antibiotics, ibezapolstat preserves the diversity of beneficial gut

bacteria.[1][13]

Table 5: Microbiome and Bile Acid Effects

Parameter

Ibezapolstat

Vancomycin

Microbiome Diversity

- Preserves diversity of
Firmicutes, Actinobacteria, and
Bacteroidetes.[1]- Increased

abundance of Actinobacteria.

[1]

- Decreased diversity of
Firmicutes, Actinobacteria, and
Bacteroidetes.[1]- Overgrowth

of Proteobacteria.[1]

Primary Bile Acids

- Significant decrease during
and after therapy.[9]

- Not reported to decrease.

Secondary Bile Acids

- Significant increase during
and after therapy.[4]

- Not reported to increase.

Secondary to Primary Bile Acid

Ratio

- Favorable increase.[5][14]

- Unfavorable ratio.[5]
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Experimental Protocols
Phase 1 Study (NCT04247542)[1]

» Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending
dose study in healthy volunteers. The study consisted of three parts:

o Part 1 (Single Ascending Dose): Cohorts received single doses of 150 mg, 300 mg, 600
mg, or 900 mg of ibezapolstat or placebo.

o Part 2 (Food Effect): A crossover design where subjects received a single 300 mg dose of
ibezapolstat in both fasted and fed states.

o Part 3 (Multiple Ascending Dose): Cohorts received 300 mg or 450 mg of ibezapolstat or
placebo twice daily for 10 days. This part also included an open-label vancomycin
comparator arm for microbiome analysis.

o Key Assessments:

o Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and
clinical laboratory tests.

o Pharmacokinetics: Plasma and stool samples were collected at various time points to
determine ibezapolstat concentrations. The analytical range for ibezapolstat was 20.0—
4000.0 ng/mL in plasma and 2.50-500.00 ug/g in stool.

o Microbiome Analysis: Fecal samples were collected to assess changes in microbial
diversity and composition.

Phase 2a Study (NCT04247542)[5][9]

o Study Design: A single-arm, open-label, multicenter study in adult patients with CDI.
o Patient Population: 10 patients with a diagnosis of CDI.

o Treatment Regimen: Patients received 450 mg of ibezapolstat orally every 12 hours for 10
days.

» Follow-up: Patients were followed for an additional 28 days after the end of treatment.
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o Key Assessments:
o Primary Endpoints: Clinical cure rate at 2 days post-treatment and safety/tolerability.

o Secondary Endpoints: Plasma and fecal pharmacokinetic characteristics, microbiological
eradication of C. difficile, quantitative changes in the fecal microbiome and microbial
diversity, effects on bile acids, and sustained clinical cure.

Phase 1 Study Workflow fPhase 2a Study Workﬂow\
Screening of Screening of
Healthy Volunteers CDI Patients
A4 A4
Randomization Enroliment (N=10)

A 4 A4 Y y
Single Ascending Dose Food Effect Crossover Multiple Ascending Dose Treatment
(150, 300, 600, 900 mg) (300 mg) (300, 450 mg BID x 10d) (450 mg BID x 10d)
A4 y
Follow-up End of Treatment
(up to 32 days) Assessment
y

28-Day Follow-up
Y
Sustained Clinical
Cure Assessment
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Simplified Workflow of Ibezapolstat Early-Phase Clinical Trials.

Conclusion

The early-phase clinical trial data for ibezapolstat hydrochloride are promising, positioning it
as a potentially significant advancement in the treatment of Clostridioides difficile infection. Its
novel mechanism of action, favorable pharmacokinetic profile characterized by high fecal
concentrations and minimal systemic absorption, and strong safety and efficacy results are all
encouraging. Furthermore, its ability to preserve the gut microbiome and promote a healthy bile
acid profile suggests a potential for reducing CDI recurrence, a major unmet need in the
current treatment landscape. The successful completion of these early trials supports the
continued clinical development of ibezapolstat in larger, pivotal Phase 3 studies.[4][11]

4 Ibezapolstat Treatment A ( Vancomycin Treatment A
Preserves Microbiome Diversity Decreases Microbiome Diversity
(e.g., Actinobacteria, Bacteroidetes) (Proteobacteria Overgrowth)
eads to eads to
Gncreases Secondary Bile Acids) @nfavorable Bile Acid Profile)
ontributes to ontributes to
High Clinical Cure Rate High Clinical Cure Rate
Low Recurrence Potential Higher Recurrence Potential
- J - J

Click to download full resolution via product page

Comparative Effects of Ibezapolstat and Vancomycin.
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ibezapolstat-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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